molecular formula C20H19N3Na2O8S3 B14648542 Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine CAS No. 53778-51-1

Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine

Cat. No.: B14648542
CAS No.: 53778-51-1
M. Wt: 571.6 g/mol
InChI Key: FBCSVCRUGIQTDR-UHFFFAOYSA-L
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Description

Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine is a complex organic compound with a molecular formula of C20H19N3O8S3.2Na. This compound is known for its unique structure, which includes a pyridine ring, a benzenesulfonamido group, and a phenylpropylamino moiety. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine typically involves multiple steps, starting with the preparation of the core pyridine structure. The process includes:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Benzenesulfonamido Group:

    Attachment of the Phenylpropylamino Moiety: This is typically done through a nucleophilic substitution reaction, where the phenylpropylamine reacts with the sulfonated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine can be compared with other similar compounds, such as:

    Disodium 1-phenyl-3-[[4-[(2-pyridylamino)sulphonyl]phenyl]amino]propane-1,3-disulphonate: Similar structure but different functional groups.

    Disodium phosphate: Different chemical properties and applications.

    Benzenesulfonamide derivatives: Similar sulfonamido group but different substituents and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

53778-51-1

Molecular Formula

C20H19N3Na2O8S3

Molecular Weight

571.6 g/mol

IUPAC Name

disodium;1-phenyl-3-[4-(pyridin-2-ylsulfamoyl)anilino]propane-1,3-disulfonate

InChI

InChI=1S/C20H21N3O8S3.2Na/c24-32(25,23-19-8-4-5-13-21-19)17-11-9-16(10-12-17)22-20(34(29,30)31)14-18(33(26,27)28)15-6-2-1-3-7-15;;/h1-13,18,20,22H,14H2,(H,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

FBCSVCRUGIQTDR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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